(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid
Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid is a useful research compound. Its molecular formula is C20H19N5O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), derived from biomass, is notable for its carbonyl and carboxyl functional groups. It is utilized in synthesizing a variety of chemicals, showcasing flexibility and diversity in drug synthesis. Its applications range from being a raw material for direct drug synthesis to acting as a linker in forming pharmaceutical intermediates. This versatility not only reduces drug synthesis costs but also simplifies complex synthesis steps, highlighting its significant potential in medicine (Zhang et al., 2021).
Sorption of Phenoxy Herbicides
The sorption behavior of phenoxy herbicides to soil and organic matter provides insight into environmental interactions of compounds with similar structures. Understanding these interactions is crucial for assessing the environmental fate of similar compounds used in agricultural practices (Werner, Garratt, & Pigott, 2012).
Bioefficacy of Methionine Sources
The comparison of bioefficacy between different sources of methionine, an essential amino acid, in animal nutrition research, underscores the importance of understanding the metabolic and physiological impacts of similar compounds. This knowledge aids in optimizing dietary formulations for animal health and production (Vázquez-Añón et al., 2017).
Spin Label Amino Acid TOAC
The spin label amino acid TOAC, with its paramagnetic properties, is used in peptide studies for analyzing backbone dynamics and secondary structure. This application demonstrates the potential of functionalized amino acids in biochemical research, offering insights into peptide-protein interactions and the orientation of peptides in membranes (Schreier et al., 2012).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2H-tetrazol-5-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c26-19(27)17(9-10-18-22-24-25-23-18)21-20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,28)(H,26,27)(H,22,23,24,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWFZXYTWJVIX-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=NNN=N4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=NNN=N4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140170 | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2H-tetrazole-5-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid | |
CAS RN |
1464137-16-3 | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2H-tetrazole-5-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1464137-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2H-tetrazole-5-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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